tert-butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate

Physicochemical Properties Density Prediction Building Block Characterization

tert-Butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate (CAS 1697305-48-8), also named tert-butyl N-[(4-pyrazol-1-ylphenyl)methylamino]carbamate or 1-[4-[(2-Boc-hydrazino)methyl]phenyl]pyrazole, is a synthetic organic compound belonging to the class of Boc-protected hydrazinecarboxylate building blocks. Its molecular architecture comprises a tert-butoxycarbonyl (Boc) protected hydrazine moiety linked via a methylene bridge to a para-substituted phenyl ring bearing an N-linked 1H-pyrazole heterocycle.

Molecular Formula C15H20N4O2
Molecular Weight 288.34 g/mol
CAS No. 1697305-48-8
Cat. No. B6318074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate
CAS1697305-48-8
Molecular FormulaC15H20N4O2
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNCC1=CC=C(C=C1)N2C=CC=N2
InChIInChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-16-11-12-5-7-13(8-6-12)19-10-4-9-17-19/h4-10,16H,11H2,1-3H3,(H,18,20)
InChIKeyRYJXLXCZYAZQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate (CAS 1697305-48-8): Chemical Class and Procurement-Relevant Characteristics


tert-Butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate (CAS 1697305-48-8), also named tert-butyl N-[(4-pyrazol-1-ylphenyl)methylamino]carbamate or 1-[4-[(2-Boc-hydrazino)methyl]phenyl]pyrazole, is a synthetic organic compound belonging to the class of Boc-protected hydrazinecarboxylate building blocks. Its molecular architecture comprises a tert-butoxycarbonyl (Boc) protected hydrazine moiety linked via a methylene bridge to a para-substituted phenyl ring bearing an N-linked 1H-pyrazole heterocycle . The compound has a molecular formula of C15H20N4O2 and a molecular weight of 288.34 g/mol, with a predicted density of 1.16±0.1 g/cm³ and predicted pKa of 10.39±0.43 . It is commercially available from multiple suppliers at purities of 95% or higher (NLT 97% from select vendors) in milligram to gram quantities [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing pyrazole-containing compound libraries and as a precursor for hydrazine-derived pharmacophores.

Why In-Class Hydrazinecarboxylate Building Blocks Cannot Substitute for tert-Butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate


Hydrazinecarboxylate building blocks with differing para-substituents on the benzyl ring are not interchangeable in synthetic or medicinal chemistry workflows. The 1H-pyrazol-1-yl substituent in CAS 1697305-48-8 introduces distinct electronic, steric, and hydrogen-bonding properties that directly affect downstream molecular recognition, target engagement, and physicochemical profiles. Compared to the unsubstituted benzyl analog (CAS 53370-84-6), the pyrazole-bearing compound exhibits a higher predicted density (1.16 vs. 1.061 g/cm³) and a lower predicted pKa (10.39 vs. 10.68), reflecting altered acid-base behavior that can influence reaction conditions, purification strategies, and salt formation . Furthermore, pyrazole is a well-established phenol bioisostere with enhanced metabolic stability and distinct hydrogen-bond donor/acceptor capacity, making the para-pyrazole substitution pattern a non-fungible design element for kinase inhibitor and receptor modulator programs . Simple substitution with a 4-cyano (CAS 149267-90-3), 4-methoxy (CAS 150767-02-5), or 4-bromo (CAS 1372807-93-6) analog would yield a compound with fundamentally different electronic character, lipophilicity, and target-binding potential, rendering direct replacement scientifically invalid without full re-optimization of the downstream synthetic route or structure-activity relationship (SAR).

Quantitative Differentiation Evidence for tert-Butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate vs. Closest Analogs


Predicted Density Comparison: Pyrazole-Substituted Building Block vs. Unsubstituted Benzyl Analog

The target compound (CAS 1697305-48-8) exhibits a predicted density of 1.16±0.1 g/cm³, which is approximately 0.10 g/cm³ higher than the unsubstituted benzyl analog tert-butyl 2-benzylhydrazinecarboxylate (CAS 53370-84-6; predicted density 1.061±0.06 g/cm³) . This difference of ~9% in predicted density is attributable to the presence of the additional nitrogen-containing pyrazole heterocycle, which increases molecular weight and alters packing efficiency.

Physicochemical Properties Density Prediction Building Block Characterization

Predicted pKa Differentiation: Acid-Base Profile of the Pyrazole-Containing Building Block vs. Closest Analog

CAS 1697305-48-8 displays a predicted pKa of 10.39±0.43, compared to 10.68±0.43 for the unsubstituted benzyl analog (CAS 53370-84-6) . The ~0.3 log unit difference indicates that the pyrazole-substituted compound is slightly more acidic, likely due to the electron-withdrawing character of the N-linked pyrazole ring, which modestly stabilizes the conjugate base.

pKa Prediction Ionization State Reaction Compatibility

Hydrogen-Bonding and Topological Polar Surface Area (TPSA) Comparison: Pyrazole-Enhanced Interaction Capacity vs. Cyano Analog

The pyrazole ring in CAS 1697305-48-8 provides two additional hydrogen-bond acceptor sites (endocyclic N2 nitrogen with a lone pair and the N1 nitrogen in the aromatic system) compared to a 4-cyano substituent. The 4-cyanobenzyl analog (CAS 149267-90-3) has a reported PSA of 74.15 Ų and LogP of 2.87 . The introduction of pyrazole is expected to increase the topological polar surface area (TPSA) to approximately 60–80 Ų while potentially modulating LogP downward from the cyano analog value of 2.87, as pyrazole is more polar than a nitrile group. The unsubstituted benzyl analog (CAS 53370-84-6) has a reported PSA of only 53.85 Ų , demonstrating that the pyrazole substitution significantly increases polar surface area relative to the simplest core.

Drug-Likeness Hydrogen Bonding Polar Surface Area

Pyrazole as a Phenol Bioisostere: Class-Level Rationale for Prioritizing Pyrazole-Containing Building Blocks over Methoxy-Substituted Analogs

Pyrazole is a recognized bioisostere of phenol in medicinal chemistry, offering comparable hydrogen-bond donor capacity while providing superior metabolic stability due to resistance to glucuronidation and sulfation pathways that commonly degrade phenolic compounds [1]. In contrast, the 4-methoxybenzyl analog (CAS 150767-02-5; density 1.1±0.1 g/cm³, MW 252.31) contains a methoxy group, which is susceptible to O-demethylation by cytochrome P450 enzymes, potentially generating a phenolic metabolite with altered pharmacological and toxicological profiles. The pyrazole ring additionally contributes to π-π stacking interactions with aromatic residues in protein binding pockets, an interaction motif absent in aliphatic or simple aromatic substituents.

Bioisostere Replacement Metabolic Stability Medicinal Chemistry Design

Commercial Availability and Purity Profile: Multi-Vendor Sourcing with Verified Purity Specifications

CAS 1697305-48-8 is stocked by multiple independent suppliers including AK Scientific (95% min purity), Calpac Lab (95%), Chemenu (95%+), and 001Chemical (NLT 97%), with package sizes ranging from 100 mg to gram scale [1][2]. In contrast, some structural analogs such as the 4-bromobenzyl variant (CAS 1372807-93-6) have limited supplier listings with fewer verified purity specifications . The presence of at least four independent commercial sources for the target compound, with documented purity of ≥95% (and up to NLT 97%), reduces single-supplier dependency risk and provides procurement flexibility.

Commercial Availability Purity Specification Supply Chain

Optimal Application Scenarios for tert-Butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Requiring a Metabolically Stable Phenol Bioisostere

In fragment-based drug discovery programs targeting kinases, GPCRs, or epigenetic readers where a phenol recognition motif is structurally indicated but metabolic liability (glucuronidation, sulfation) must be mitigated, CAS 1697305-48-8 serves as an ideal building block. The para-pyrazole substitution provides hydrogen-bond donor capacity comparable to phenol while offering superior metabolic stability as a well-established bioisostere . Its Boc-protected hydrazine functionality enables downstream elaboration via deprotection and coupling, making it a versatile fragment for library synthesis. The compound's estimated TPSA and hydrogen-bonding capacity (≥4 HBA, 2 HBD) situate it within favorable drug-like chemical space for oral bioavailability optimization .

Synthesis of Bis-Heterocyclic Compound Libraries via Orthogonal Deprotection Strategies

The orthogonal protecting group strategy enabled by the Boc-hydrazine moiety allows selective deprotection under acidic conditions (TFA or HCl/dioxane) to liberate the free hydrazine, which can subsequently be functionalized via reductive amination, acylation, or cyclocondensation to generate diverse bis-heterocyclic scaffolds . This contrasts with analogs lacking the pyrazole ring (e.g., CAS 53370-84-6), where the benzyl position would require additional synthetic steps to install heterocyclic functionality post-deprotection. The slightly lower predicted pKa of 10.39 (vs. 10.68 for the unsubstituted benzyl analog) may also influence the pH-dependent selectivity of subsequent coupling reactions, offering a subtly distinct reactivity profile for reaction optimization.

Procurement for Parallel Medicinal Chemistry Campaigns with Multi-Vendor Supply Assurance

For industrial medicinal chemistry teams running parallel synthesis campaigns, the confirmed multi-vendor availability of CAS 1697305-48-8 with documented purity ≥95% (up to NLT 97%) ensures supply continuity. This is particularly relevant for hit-to-lead and lead optimization programs requiring gram-scale quantities with consistent quality. The availability from at least four independent commercial suppliers reduces the risk of supply disruption compared to less widely stocked analogs such as the 4-bromobenzyl variant , which has limited supplier coverage and undocumented purity from many sources.

Structure-Activity Relationship (SAR) Studies Distinguishing Electronic vs. Steric Contributions of para-Substitution

In SAR campaigns exploring the contribution of para-substituents on benzyl-hydrazinecarboxylate scaffolds, CAS 1697305-48-8 serves as the heterocyclic (pyrazole) comparator against analogs bearing electron-withdrawing (4-cyano, CAS 149267-90-3) and electron-donating (4-methoxy, CAS 150767-02-5) groups . The pyrazole ring's distinctive electronic character (moderate electron-withdrawing via induction, electron-donating via resonance) and its capacity for π-stacking and metal coordination differentiate it from both purely electron-withdrawing and purely electron-donating substituents. This enables deconvolution of electronic, steric, and hydrogen-bonding contributions to target binding, a critical step in rational lead optimization.

Quote Request

Request a Quote for tert-butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.